Methyl 7-chloro-1,2-benzoxazole-3-carboxylate
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Overview
Description
Methyl 7-chloro-1,2-benzoxazole-3-carboxylate is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound is characterized by the presence of a methyl ester group at the 3-position and a chlorine atom at the 7-position of the benzoxazole ring. Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-chloro-1,2-benzoxazole-3-carboxylate typically involves the cyclization of 2-aminophenol with appropriate carboxylic acid derivatives. One common method is the reaction of 2-aminophenol with methyl 7-chloro-3-formylbenzoate under acidic conditions to form the desired benzoxazole ring . The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride.
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs catalytic processes to enhance yield and efficiency. For example, the use of metal catalysts like palladium or copper can facilitate the cyclization reaction under milder conditions and shorter reaction times . Additionally, green chemistry approaches, such as using ionic liquids or microwave irradiation, are being explored to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-chloro-1,2-benzoxazole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 7-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The benzoxazole ring can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), bases (K2CO3, NaH).
Reduction: Reducing agents (LiAlH4, NaBH4), solvents (ether, THF).
Oxidation: Oxidizing agents (KMnO4, H2O2), solvents (water, acetone).
Major Products
Substitution: Formation of 7-substituted benzoxazole derivatives.
Reduction: Formation of 3-hydroxymethyl-7-chlorobenzoxazole.
Oxidation: Formation of benzoxazole-3,7-quinone derivatives.
Scientific Research Applications
Methyl 7-chloro-1,2-benzoxazole-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including antimicrobial, antifungal, and anticancer agents.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industrial Applications: It is employed in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 7-chloro-1,2-benzoxazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the ester group play crucial roles in binding to the active sites of these targets, leading to inhibition or activation of biological pathways . For example, in antimicrobial applications, the compound may inhibit bacterial enzymes, disrupting essential metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 7-chloro-1,2-benzisoxazole-3-carboxylate
- Methyl 7-bromo-1,2-benzoxazole-3-carboxylate
- Methyl 7-fluoro-1,2-benzoxazole-3-carboxylate
Uniqueness
Methyl 7-chloro-1,2-benzoxazole-3-carboxylate is unique due to the presence of the chlorine atom, which enhances its reactivity and biological activity compared to other halogenated derivatives . The specific positioning of the chlorine atom and the ester group also contributes to its distinct chemical properties and applications .
Properties
IUPAC Name |
methyl 7-chloro-1,2-benzoxazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO3/c1-13-9(12)7-5-3-2-4-6(10)8(5)14-11-7/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRIKSGYKDBWNOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NOC2=C1C=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2230807-33-5 |
Source
|
Record name | methyl 7-chloro-1,2-benzoxazole-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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